JMJD7-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

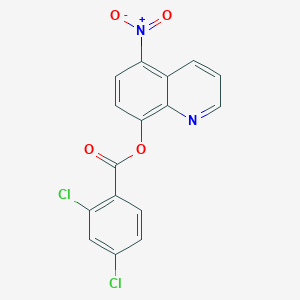

(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUGYXWOBGQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JMJD7-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMJD7-IN-1 has emerged as a potent and valuable chemical probe for studying the Jumonji domain-containing 7 (JMJD7) protein, a 2-oxoglutarate (2OG)-dependent oxygenase. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory effects on the enzymatic activity of JMJD7. The guide includes a summary of its potency, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to JMJD7

Jumonji domain-containing 7 (JMJD7) is a member of the JmjC family of enzymes that utilize iron (Fe(II)) and 2-oxoglutarate (2OG) as co-factors to catalyze various oxidative reactions. The primary characterized function of JMJD7 is the stereospecific (3S)-lysyl hydroxylation of two related members of the Translation Factor (TRAFAC) GTPase family: Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1 and DRG2).[1][2] This post-translational modification occurs on a highly conserved lysine residue within these proteins.[1][2] Structurally, JMJD7 is more closely related to JmjC hydroxylases than to the more widely studied JmjC histone demethylases.[1][2] The enzyme exists as a dimer, a feature that is unique among characterized JmjC proteins and is stabilized by both hydrophobic interactions and a disulfide bond.[1][3]

This compound: A Potent Inhibitor of JMJD7

This compound has been identified as a potent inhibitor of JMJD7.[4][5] Its mechanism of action is centered on the direct inhibition of the catalytic activity of the JMJD7 enzyme.

Quantitative Data on this compound Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Description |

| IC50 (Biochemical) | 6.62 µM | Half-maximal inhibitory concentration against purified JMJD7 enzyme.[4][5] |

| IC50 (Binding) | 3.80 µM | Half-maximal inhibitory concentration for binding to JMJD7.[4][5] |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (72h) | Description |

| T-47D | 9.40 µM | Cytotoxicity against human breast cancer cell line.[4][5] |

| SK-BR-3 | 13.26 µM | Cytotoxicity against human breast cancer cell line.[4][5] |

| Jurkat | 15.03 µM | Cytotoxicity against human T-cell leukemia cell line.[4][5] |

| HeLa | 16.14 µM | Cytotoxicity against human cervical cancer cell line.[4][5] |

| BJ | > 100 µM | Cytotoxicity against human foreskin fibroblast cell line.[4][5] |

Signaling Pathway and Inhibition

JMJD7 plays a role in protein synthesis by hydroxylating DRG1 and DRG2. This hydroxylation is thought to be a crucial post-translational modification. This compound acts by directly inhibiting this catalytic step.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical IC50 Determination via Mass Spectrometry

This protocol is adapted from established methods for measuring JMJD7 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of purified JMJD7.

Materials:

-

Recombinant human JMJD7

-

DRG1 (16-40) peptide substrate (or a similar validated peptide)

-

This compound

-

2-Oxoglutarate (2OG)

-

Ferrous Ammonium Sulfate (FAS)

-

L-Ascorbic Acid (LAA)

-

Tris buffer (50 mM, pH 7.5)

-

DMSO (for compound dilution)

-

96-well polypropylene plates

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO.

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 µM FAS, and 100 µM LAA.

-

Prepare substrate and co-substrate solutions in the reaction buffer: 10 µM DRG1 peptide and 10 µM 2OG.

-

-

Set up the Reaction:

-

In a 96-well plate, add a small volume of the serially diluted this compound or DMSO (for the no-inhibitor control).

-

Add the substrate/co-substrate solution to each well.

-

Initiate the reaction by adding recombinant JMJD7 (e.g., 2 µM final concentration) to each well. The final reaction volume should be consistent (e.g., 50 µL).

-

-

Incubation:

-

Incubate the reaction plate at room temperature for a set period (e.g., 2 hours).

-

-

Quenching and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid in water).

-

Analyze the samples by LC-MS to detect and quantify the unhydroxylated and hydroxylated DRG1 peptide. The extent of hydroxylation is determined by monitoring the +16 Da mass shift.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Target Engagement Assay (Conceptual Protocol)

Objective: To confirm that this compound directly binds to and stabilizes JMJD7 in a cellular context.

Materials:

-

A cell line that expresses JMJD7 (e.g., HeLa or T-47D)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibody specific for JMJD7

-

Western blotting reagents and equipment

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

Procedure:

-

Cell Treatment:

-

Culture the selected cell line to ~80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in complete medium.

-

-

Heating:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One sample should be kept at room temperature as a non-heated control.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble JMJD7 in each sample by Western blotting using a JMJD7-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

For each treatment condition, plot the amount of soluble JMJD7 as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of JMJD7 upon inhibitor binding, confirming target engagement.

-

Conclusion

This compound is a valuable tool for probing the biological functions of JMJD7. Its well-characterized inhibitory activity against the lysyl hydroxylase function of JMJD7 provides a solid foundation for further research into the roles of this enzyme in cellular processes and disease. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JMJD7-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMJD7-IN-1, also identified as Cpd-3, has emerged as a noteworthy small molecule inhibitor of the Jumonji domain-containing protein 7 (JMJD7). Its discovery through in-silico virtual screening and subsequent bioactivity evaluation has provided a valuable chemical tool for probing the biological functions of JMJD7, a bifunctional enzyme with roles in both post-translational modification and epigenetic regulation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Introduction to JMJD7

Jumonji domain-containing protein 7 (JMJD7) is a member of the JmjC domain-containing family of proteins, which are typically characterized as 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases.[1][2] JMJD7 exhibits a dual enzymatic activity, functioning as both a (3S)-lysyl hydroxylase and a histone endopeptidase.[1][3]

As a hydroxylase, JMJD7 catalyzes the stereospecific hydroxylation of a conserved lysine residue on the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2), which are part of the translation factor (TRAFAC) family of GTPases.[1][2][4] This post-translational modification is thought to play a role in regulating protein synthesis.[1]

In its capacity as an endopeptidase, JMJD7 has been shown to cleave arginine-methylated histone tails.[3] This activity suggests a role for JMJD7 in epigenetic regulation by altering chromatin structure and accessibility, potentially influencing gene transcription.[3] Given its involvement in fundamental cellular processes, dysregulation of JMJD7 has been implicated in various diseases, including cancer.[5][6]

Discovery of this compound

This compound was identified through a consensus docking/scoring-based virtual screening of various chemical databases.[7] This computational approach aimed to identify novel small molecules with the potential to bind to and inhibit the catalytic activity of JMJD7.

Virtual Screening Workflow

The discovery process began with the generation of a homology model of the JMJD7 catalytic domain, followed by the docking of a large library of chemical compounds into the predicted active site. A consensus scoring strategy was employed to rank the potential inhibitors based on their predicted binding affinities and modes. This workflow led to the selection of a number of candidate compounds for biological evaluation.

Synthesis of this compound

While the primary discovery publication for this compound (Cpd-3) confirms its chemical synthesis for biological testing, the detailed, step-by-step protocol is not publicly available in the referenced literature.[7] However, based on the chemical structure of this compound (2,4-dichlorobenzoic acid quinolin-8-yl ester), a plausible synthetic route would involve the esterification of 2,4-dichlorobenzoic acid with 8-hydroxyquinoline. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, like 4-dimethylaminopyridine (DMAP), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Disclaimer: The following is a generalized, hypothetical synthesis protocol and has not been experimentally validated.

Hypothetical Synthetic Protocol

-

Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq) and 2,4-dichlorobenzoic acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

This compound has been characterized by its inhibitory activity against JMJD7 and its anti-proliferative effects on various cancer cell lines. The key quantitative data are summarized in the tables below.

| Parameter | Value (µM) | Reference |

| IC₅₀ against JMJD7 | 6.62 | [7] |

| Binding Affinity (IC₅₀) | 3.80 |

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T-47d | Breast Cancer | 9.40 | |

| SK-BR-3 | Breast Cancer | 13.26 | |

| Jurkat | T-cell Leukemia | 15.03 | |

| HeLa | Cervical Cancer | 16.14 |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducibility and further research.

JMJD7 Enzymatic Assay

The inhibitory activity of this compound against JMJD7 can be determined using an in vitro enzymatic assay that measures the hydroxylation of a DRG1-derived peptide substrate.[2]

-

Reagents: Recombinant human JMJD7, DRG1 peptide substrate (e.g., residues 16-40), 2-oxoglutarate (2OG), ferrous ammonium sulfate (FAS), L-ascorbic acid (LAA), Tris buffer (pH 7.5).[2]

-

Assay Procedure:

-

Prepare a reaction mixture containing Tris buffer, LAA, FAS, 2OG, and the DRG1 peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding recombinant JMJD7.

-

Incubate the reaction at room temperature for a defined period (e.g., 2 hours).[2]

-

Quench the reaction by adding an acidic solution (e.g., formic acid).

-

-

Detection: Analyze the reaction products by mass spectrometry (e.g., LC-MS or MALDI-TOF) to quantify the formation of the hydroxylated DRG1 peptide.[2]

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

The anti-proliferative effects of this compound on cancer cell lines can be assessed using a standard cell viability assay, such as the MTT or MTS assay.

-

Cell Culture: Culture the desired cancer cell lines (e.g., T-47d, SK-BR-3, Jurkat, HeLa) in their recommended growth media and conditions.

-

Assay Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

-

Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

JMJD7's dual functionality places it at the intersection of protein synthesis regulation and epigenetic control. This compound, by inhibiting its catalytic activity, can modulate these pathways.

Lysyl Hydroxylation Pathway

JMJD7 hydroxylates DRG1 and DRG2, which are involved in protein translation. Inhibition of this activity by this compound could potentially disrupt the normal function of these GTPases, thereby affecting protein synthesis.

Histone Cleavage and Epigenetic Regulation

JMJD7's endopeptidase activity on methylated histone tails represents a novel mechanism of epigenetic regulation. By "clipping" these tails, JMJD7 can alter the local chromatin environment, potentially influencing gene expression. Inhibition by this compound would be expected to prevent this histone modification.

Role in Cancer and the JMJD7-PLA2G4B Fusion

In certain cancers, such as head and neck squamous cell carcinoma, a read-through transcript results in a JMJD7-PLA2G4B fusion protein.[5] This fusion protein has been shown to promote cell survival and proliferation through the activation of the AKT signaling pathway.[6] The inhibition of the JMJD7 portion of this fusion protein by this compound could be a potential therapeutic strategy.

Conclusion

This compound is a valuable pharmacological tool for studying the multifaceted roles of JMJD7 in cellular biology. Its discovery through a computational, structure-based approach highlights the power of in-silico methods in modern drug discovery. The quantitative data on its inhibitory and anti-proliferative activities provide a solid foundation for its use in in vitro studies. While a detailed synthetic protocol is not publicly available, the plausible synthetic route outlined here offers a starting point for its chemical synthesis. Further research into the biological effects of this compound will undoubtedly shed more light on the therapeutic potential of targeting JMJD7 in diseases such as cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

JMJD7-IN-1: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMJD7-IN-1 has been identified as a potent inhibitor of Jumonji domain-containing protein 7 (JMJD7), a bifunctional enzyme with roles in histone modification and the regulation of protein translation. This document provides a comprehensive technical overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows. The information presented is intended to serve as a foundational resource for researchers engaged in the study of JMJD7 and the development of related therapeutic agents.

Introduction to JMJD7

Jumonji domain-containing protein 7 (JMJD7) is a member of the JmjC domain-containing family of enzymes. These proteins are typically characterized as Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases.[1][2] JMJD7 exhibits a dual enzymatic functionality, acting as both a (3S)-lysyl hydroxylase and an endopeptidase.[3][4]

As a hydroxylase, JMJD7 catalyzes the stereospecific (3S)-hydroxylation of a conserved lysine residue on the developmentally regulated GTP-binding proteins DRG1 and DRG2, which are members of the TRAFAC family of GTPases.[1][4] This post-translational modification is believed to play a role in modulating protein-protein interactions that govern cell growth and translational regulation.[2]

In its capacity as an endopeptidase, JMJD7 is involved in "clipping" the N-terminal tails of histones (H2, H3, and H4) that contain methylated arginine residues.[3] This action generates "tailless nucleosomes," a process hypothesized to facilitate the release of paused RNA polymerase II, thereby promoting productive transcription elongation.[2] Given its roles in fundamental cellular processes such as transcription and translation, and its implication in oncogenesis, JMJD7 has emerged as a target for therapeutic intervention.[2][3]

Quantitative Biological Data for this compound

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory and Binding Activity

| Target | Assay Type | Parameter | Value (µM) | Reference |

| JMJD7 | Biochemical Inhibition Assay | IC50 | 6.62 | [5] |

| JMJD7 | Binding Assay | IC50 | 3.80 | [5] |

Table 2: Cellular Inhibitory Activity (72-hour incubation)

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| T-47D | Breast Cancer | IC50 | 9.40 | [5] |

| SK-BR-3 | Breast Cancer | IC50 | 13.26 | [5] |

| Jurkat | T-cell Leukemia | IC50 | 15.03 | [5] |

| Hela | Cervical Cancer | IC50 | 16.14 | [5] |

| BJ | Normal Fibroblast | IC50 | > 100 | [5] |

Table 3: JMJD7 Enzyme Kinetics

| Substrate | Parameter | Value (µM⁻¹min⁻¹) | Reference |

| DRG1-Lys | kcat/Km | 9.3 | |

| DRG1-LysE (analog) | kcat/Km | 8.0 |

Signaling and Catalytic Pathways

The dual functions of JMJD7 place it at the intersection of transcriptional and translational control. The following diagrams illustrate its key activities.

JMJD7 Catalytic Mechanism

Caption: Simplified catalytic cycle of JMJD7 as a 2-oxoglutarate-dependent oxygenase.

JMJD7 Role in Transcription Elongation

Caption: Workflow of JMJD7's role in histone tail clipping to promote transcription.

JMJD7-PLA2G4B Fusion in AKT Signaling

Caption: Signaling pathway of the JMJD7-PLA2G4B fusion protein in cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to characterize this compound.

MTT Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of this compound on various cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell lines of interest (e.g., T-47D, SK-BR-3, Jurkat, Hela, BJ)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).

-

Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" (medium with DMSO only) and "no cell" blank wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO₂, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

JMJD7 Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of JMJD7.

Principle: The hydroxylase activity of recombinant JMJD7 on a synthetic peptide substrate (e.g., a fragment of DRG1) is measured. The reaction requires Fe(II) and 2-oxoglutarate as co-factors. The formation of the hydroxylated peptide product is monitored by mass spectrometry.

Materials:

-

Recombinant human JMJD7 protein

-

Synthetic DRG1 peptide substrate (e.g., DRG1₂₁₋₄₀)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Ferrous ammonium sulfate (FAS)

-

2-oxoglutarate (2OG)

-

L-ascorbic acid (Ascorbate)

-

Quenching solution (e.g., 0.1% trifluoroacetic acid)

-

MALDI-TOF mass spectrometer or LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, DRG1 peptide substrate (e.g., 50 µM), Fe(II) (e.g., 100 µM), 2OG (e.g., 200 µM), and ascorbate (e.g., 500 µM).

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Enzyme Initiation: Initiate the reaction by adding recombinant JMJD7 (e.g., 10 µM) to each mixture. The final reaction volume is typically 20-50 µL.

-

Incubation: Incubate the reactions for a set time (e.g., 60 minutes) at 37°C.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Analysis by Mass Spectrometry: Analyze the reaction products using MALDI-TOF MS or LC-MS. Monitor the conversion of the substrate peptide to the hydroxylated product (a +16 Da mass shift).

-

Data Analysis: Quantify the peak areas for both the substrate and the product. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

In Vivo Biological Activity

As of the date of this document, there is no publicly available information regarding the in vivo efficacy, pharmacokinetics, or toxicology of this compound. Studies in animal models are a critical next step to evaluate the therapeutic potential of this inhibitor. The promising in vitro and cellular activity, particularly against cancer cell lines, suggests that future in vivo studies in xenograft models would be of significant interest. For context, inhibitors of other Jumonji domain-containing proteins, such as JMJD6, have demonstrated efficacy in suppressing tumor growth in vivo, highlighting the potential of this target class.[5]

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the JMJD7 enzyme. Its demonstrated potency in inhibiting JMJD7's enzymatic activity and the proliferation of various cancer cell lines underscores the potential of JMJD7 as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon the current understanding of JMJD7 and to advance the development of novel inhibitors with therapeutic applications. Further investigation into the in vivo properties of this compound is essential to validate its potential as a drug development candidate.

References

- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

The Function of JMJD7-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMJD7-IN-1 is a potent small-molecule inhibitor of the bifunctional enzyme Jumonji Domain-Containing Protein 7 (JMJD7). Understanding the function of this compound necessitates a deep dive into the multifaceted roles of its target, JMJD7. This enzyme is a member of the Jumonji-C (JmjC) family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases, which are critical regulators of various cellular processes.[1][2] JMJD7 is notable for its dual enzymatic activities: it functions as both a lysyl hydroxylase and a protease, implicating it in the regulation of protein synthesis and gene transcription.[2][3][4] This guide provides a comprehensive overview of the function of this compound by detailing the enzymatic activities of JMJD7, summarizing the inhibitory effects of this compound with quantitative data, outlining key experimental protocols, and visualizing the molecular pathways influenced by JMJD7.

Core Function of this compound: Inhibition of JMJD7

The primary function of this compound is to potently inhibit the enzymatic activities of JMJD7.[5][6] By doing so, it serves as a valuable chemical probe to investigate the physiological and pathological roles of JMJD7 and as a potential starting point for the development of therapeutic agents in diseases where JMJD7 is implicated, such as cancer.[2][6]

The Dual Enzymatic Functions of the Target: JMJD7

JMJD7 possesses two distinct catalytic functions that are inhibited by this compound:

-

(3S)-Lysyl Hydroxylase Activity: JMJD7 catalyzes the stereospecific (3S)-hydroxylation of a conserved lysine residue on the Developmentally Regulated GTP-Binding Proteins 1 and 2 (DRG1 and DRG2).[1][3][7][8] These proteins are members of the TRAFAC (Translation Factor) family of GTPases involved in ribosome biogenesis and the regulation of protein synthesis.[1][4] The hydroxylation of DRG1/2 by JMJD7 is believed to modulate their interaction with RNA, thereby influencing translation.[4][9]

-

Protease (Endopeptidase) Activity: JMJD7 also exhibits endopeptidase activity, specifically cleaving the N-terminal tails of histones at the carboxyl side of methylated arginine residues.[3][10] This "clipping" of histone tails is thought to generate "tailless nucleosomes," a modification that may facilitate the release of paused RNA Polymerase II and promote transcription elongation.[2][3]

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized both in biochemical and cell-based assays. The available quantitative data is summarized below.

| Parameter | Target/Cell Line | Value (IC50) | Reference |

| Enzymatic Inhibition | JMJD7 | 6.62 µM | [5][6] |

| Binding Affinity | JMJD7 | 3.80 µM | [5][6] |

| Cell Growth Inhibition | T-47d (human breast cancer) | 9.40 µM | [5][11] |

| SK-BR-3 (human breast cancer) | 13.26 µM | [5][11] | |

| Jurkat (human T-cell leukemia) | 15.03 µM | [5][11] | |

| Hela (human cervical cancer) | 16.14 µM | [5][11] |

Key Experimental Protocols

JMJD7 Lysyl Hydroxylase Inhibition Assay

This protocol is designed to determine the IC50 value of an inhibitor like this compound against the lysyl hydroxylase activity of JMJD7.

a. Materials:

-

Recombinant human JMJD7 enzyme

-

A peptide substrate derived from DRG1, e.g., DRG1 (16-40)

-

Co-substrates: 2-oxoglutarate (2OG), Ferrous Ammonium Sulfate (FAS), L-ascorbic acid (LAA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

This compound or other test compounds

-

Quenching solution (e.g., 0.1% formic acid)

-

LC-MS system for analysis

b. Procedure:

-

Prepare a reaction mixture containing the DRG1 peptide substrate (e.g., 10 µM), LAA (100 µM), FAS (10 µM), and 2OG (10-20 µM) in the assay buffer.[3]

-

Add varying concentrations of this compound (e.g., from 0.1 to 1000 µM) to the reaction mixture.[6]

-

Initiate the reaction by adding the JMJD7 enzyme (e.g., 2 µM).[3]

-

Incubate the reaction at room temperature for a set period (e.g., 2 hours).[3]

-

Stop the reaction by adding a quenching solution.

-

Analyze the reaction mixture by LC-MS to quantify the formation of the hydroxylated peptide product.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

a. Materials:

-

Cancer cell lines (e.g., T-47d, SK-BR-3, Jurkat, Hela)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

b. Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[11]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Functions of JMJD7

The following diagrams illustrate the known enzymatic activities of JMJD7, which are the targets of this compound.

Conclusion

This compound is a crucial tool for dissecting the complex biology of JMJD7. Its ability to inhibit both the lysyl hydroxylase and protease functions of JMJD7 allows for the investigation of these activities in cellular and organismal contexts. The quantitative data on its potency and cellular effects underscore its utility in cancer research and as a lead compound for drug development. The provided experimental protocols offer a foundation for further studies on JMJD7 inhibition, and the diagrams visually summarize the core molecular functions targeted by this compound. This guide serves as a technical resource for scientists aiming to explore the therapeutic potential and biological implications of modulating JMJD7 activity.

References

- 1. researchgate.net [researchgate.net]

- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small members of the JMJD protein family: enzymatic jewels or jinxes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

JMJD7-IN-1: A Technical Guide for Cancer Research

This guide provides an in-depth overview of JMJD7-IN-1, a potent inhibitor of the Jumonji C (JmjC) domain-containing protein 7 (JMJD7), for researchers, scientists, and drug development professionals. It covers the role of JMJD7 in cancer, the characteristics of this compound, relevant signaling pathways, and detailed experimental protocols.

Introduction to JMJD7 in Cancer

JMJD7 is a member of the Jumonji C domain-containing (JMJD) protein family, a group of enzymes that have been identified as epigenetic modulators.[1] The role of JMJD7 in cancer is multifaceted and an active area of investigation.

Key Functions and Associations in Cancer:

-

Upregulation in Cancer: JMJD7 is frequently upregulated in various types of cancer.[2] The Human Protein Atlas reports moderate to strong cytoplasmic positivity for JMJD7 in prostate, endometrial, and thyroid cancers, as well as in several malignant gliomas, breast, and urothelial cancers.[3]

-

Role in Cell Proliferation: Studies have demonstrated that the knockout of JMJD7 in a human cancer cell line leads to a dramatic repression of cell growth, highlighting its critical role in cell proliferation.[2]

-

Histone Modification: Depletion of JMJD7 results in the accumulation of arginine-methylated histones, suggesting its involvement in histone homeostasis.[2]

-

JMJD7-PLA2G4B Fusion Protein: In some cancers, particularly head and neck squamous cell carcinoma (HNSCC), JMJD7 can fuse with PLA2G4B to form a read-through transcript, JMJD7-PLA2G4B.[4] This fusion protein is also overexpressed in colon and breast cancer cell lines and has been shown to regulate the proliferation of HNSCC.[4]

-

Lysyl Hydroxylase Activity: Beyond its role in histone modification, JMJD7 has been identified as a lysyl hydroxylase that targets the translation factors DRG1 and DRG2.[5][6][7] This catalytic activity adds another layer to its functional complexity in cellular processes that can be dysregulated in cancer.

This compound: A Potent Inhibitor

This compound has been identified as a potent inhibitor of JMJD7, showing promise as a tool for studying the function of JMJD7 and as a potential starting point for the development of anticancer therapeutics.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound from a study by Zhang W, et al.[8]

Table 1: Inhibitory Activity of this compound against JMJD7

| Parameter | Value (μM) |

| IC50 (Inhibition) | 6.62 |

| IC50 (Binding) | 3.80 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (μM) |

| T-47d | Breast Cancer | 9.40 |

| SK-BR-3 | Breast Cancer | 13.26 |

| Jurkat | T-cell Leukemia | 15.03 |

| Hela | Cervical Cancer | 16.14 |

Signaling Pathways Involving JMJD7

The JMJD7-PLA2G4B fusion protein, in particular, has been shown to modulate key signaling pathways that are critical for cancer cell proliferation and survival.

JMJD7-PLA2G4B and the AKT/SKP2 Pathway

The fusion protein JMJD7-PLA2G4B plays a significant role in promoting HNSCC cell survival and proliferation by modulating the AKT and SKP2 pathways.[4] Ablation of this fusion protein leads to G1 cell cycle arrest and increased cell death.[4]

Caption: Signaling pathway of the JMJD7-PLA2G4B fusion protein in HNSCC.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound, based on the likely procedures used in the cited research.

JMJD7 Enzymatic Inhibition Assay (Presumed Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the JMJD7 enzyme.

-

Reagents and Materials:

-

Recombinant human JMJD7 protein

-

JMJD7 substrate (e.g., a peptide corresponding to the hydroxylation site in DRG1)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors: Fe(II) (e.g., as ferrous ammonium sulfate), 2-oxoglutarate (2-OG), and L-ascorbic acid

-

Detection reagent (e.g., a specific antibody for the hydroxylated product or a mass spectrometry-based method)

-

384-well microplate

-

-

Procedure:

-

Prepare a solution of recombinant JMJD7 protein in the assay buffer.

-

Add the JMJD7 substrate, Fe(II), and L-ascorbic acid to the wells of the microplate.

-

Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 2-OG to all wells.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of hydroxylated product formed using an appropriate detection method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (Presumed Protocol)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., T-47d, SK-BR-3, Jurkat, Hela)

-

Complete cell culture medium (specific to each cell line)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

-

Experimental and logical Workflows

The discovery of this compound likely involved a combination of computational and experimental approaches.

Workflow for the Discovery of this compound

The following diagram illustrates a probable workflow for the identification and characterization of this compound.

Caption: A likely workflow for the discovery and validation of this compound.

Conclusion

JMJD7 is an emerging and important target in cancer research due to its role in cell proliferation and its upregulation in various malignancies. The development of this compound as a potent inhibitor provides a valuable chemical probe to further elucidate the biological functions of JMJD7 in cancer. The data presented in this guide, along with the detailed protocols and pathway diagrams, offer a comprehensive resource for researchers working to understand and target JMJD7 in the context of oncology drug discovery. Further investigation into the in vivo efficacy and safety of JMJD7 inhibitors is a critical next step in translating these findings into potential clinical applications.

References

- 1. JMJD family proteins in cancer and inflammation [ouci.dntb.gov.ua]

- 2. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of JMJD7 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

JMJD7-IN-1: A Chemical Probe for the Dual-Function Enzyme JMJD7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JMJD7-IN-1, a potent inhibitor of the Jumonji domain-containing protein 7 (JMJD7). This document details the chemical properties, biological activity, and experimental protocols related to this compound, establishing its utility as a chemical probe for studying the multifaceted roles of JMJD7 in cellular processes and disease.

Introduction to JMJD7

Jumonji domain-containing protein 7 (JMJD7) is a member of the JmjC domain-containing family of enzymes, which are typically iron (II) and 2-oxoglutarate (2OG)-dependent oxygenases. Uniquely, JMJD7 has been characterized as a bifunctional enzyme, exhibiting both endopeptidase and lysyl hydroxylase activities.[1]

As a histone peptidase , JMJD7 specifically recognizes and cleaves the N-terminal tails of histones H2A, H3, and H4 that are mono- or di-methylated on arginine residues.[1] This action generates "tailless nucleosomes," a modification thought to facilitate the release of paused RNA polymerase II and promote transcription elongation.[2]

In its role as a (3S)-lysyl hydroxylase , JMJD7 catalyzes the stereospecific hydroxylation of a conserved lysine residue on the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[2][3] This post-translational modification is believed to enhance the interaction of DRG1/2 with RNA, thereby playing a role in the regulation of protein biosynthesis.[3]

Given its dual functions in fundamental cellular processes such as transcription and translation, and its implication in oncogenesis, JMJD7 has emerged as a compelling target for therapeutic intervention.[4][5]

This compound: A Potent Chemical Probe

This compound has been identified as the first potent, small-molecule inhibitor of JMJD7.[6] Its discovery provides a valuable tool for the scientific community to dissect the specific functions of JMJD7 and explore its potential as a therapeutic target.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₈Cl₂N₂O₄ |

| Molecular Weight | 363.15 g/mol |

| CAS Number | 311316-96-8 |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO |

In Vitro Activity and Binding

This compound demonstrates potent inhibition of JMJD7's enzymatic activity and effectively binds to the protein in biophysical assays.

| Assay Type | Target | IC₅₀ (μM) | Reference |

| Biochemical Inhibition Assay | JMJD7 | 6.62 | [7] |

| Biophysical Binding Assay | JMJD7 | 3.80 | [7] |

Cellular Activity

This compound exhibits growth inhibitory effects on various human cancer cell lines, particularly those with high expression levels of JMJD7.

| Cell Line | Cancer Type | IC₅₀ (μM) after 72h | Reference |

| T-47D | Breast Cancer | 9.40 | [7] |

| SK-BR-3 | Breast Cancer | 13.26 | [7] |

| Jurkat | T-cell Leukemia | 15.03 | [7] |

| Hela | Cervical Cancer | 16.14 | [7] |

Note: The selectivity of this compound against other JmjC domain-containing proteins or other enzyme classes has not been reported in the public domain. This is a critical aspect for a chemical probe, and users should exercise caution in interpreting results solely based on the use of this inhibitor. Orthogonal validation methods, such as genetic knockdown of JMJD7, are highly recommended.

Experimental Protocols

JMJD7 Biochemical Inhibition Assay (Hydroxylation Activity)

This protocol is adapted from methodologies used to study the hydroxylation activity of JmjC enzymes.

Materials:

-

Recombinant human JMJD7

-

This compound

-

DRG1 peptide substrate (e.g., a 20-mer peptide spanning the hydroxylation site)

-

2-Oxoglutarate (2OG)

-

Ferrous ammonium sulfate (FAS)

-

L-Ascorbic acid (LAA)

-

Tris buffer (50 mM, pH 7.5)

-

Mass Spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.5), 10 µM DRG1 peptide substrate, 100 µM LAA, 10 µM FAS, and 10-20 µM 2OG.

-

Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.

-

Initiate the reaction by adding recombinant JMJD7 (e.g., 2 µM final concentration).

-

Incubate the reaction at room temperature for a defined period (e.g., 2 hours).

-

Quench the reaction by adding an equal volume of 0.1% formic acid or another suitable quenching agent.

-

Analyze the reaction products by mass spectrometry to quantify the extent of peptide hydroxylation.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., T-47D, SK-BR-3, Jurkat, Hela)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a DMSO-treated control group.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways involving JMJD7 and a typical experimental workflow for characterizing an inhibitor like this compound.

Dual functions of JMJD7 and inhibition by this compound.

Workflow for characterizing a chemical probe like this compound.

Conclusion

This compound is a valuable first-in-class chemical probe for interrogating the biological functions of JMJD7. Its demonstrated potency in both biochemical and cellular assays provides a solid foundation for its use in basic research and early-stage drug discovery. However, the lack of comprehensive selectivity data necessitates careful experimental design and the use of orthogonal approaches to validate findings. This guide provides the necessary information for researchers to effectively utilize this compound in their studies of JMJD7 biology and its role in human diseases.

References

- 1. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JMJD family proteins in cancer and inflammation [ouci.dntb.gov.ua]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Bifunctional Nature of JMJD7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Jumonji domain-containing protein 7 (JMJD7), a unique enzyme with dual catalytic functions. We will delve into its core enzymatic activities, substrate specificity, involvement in cellular signaling, and the experimental methodologies used to characterize its functions.

Executive Summary

Jumonji domain-containing protein 7 (JMJD7) is a member of the 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase superfamily, characterized by its bifunctional enzymatic nature. It operates as both a (3S)-lysyl hydroxylase and an endopeptidase .[1][2][3][4] These distinct activities allow JMJD7 to participate in diverse cellular processes, from the post-translational modification of translation factors to the regulation of chromatin structure and gene expression. Its involvement in cell proliferation and disease, including cancer, makes it an important subject of study for therapeutic development.[5][6][7]

Core Enzymatic Functions of JMJD7

JMJD7 possesses two distinct catalytic activities, each targeting different substrates and influencing separate cellular pathways.

As a hydroxylase, JMJD7 catalyzes the stereospecific C3-hydroxylation of lysine residues on non-histone protein substrates.[5][8] This post-translational modification is crucial for modulating the function of its target proteins.

-

Substrates : The primary and most well-characterized substrates are the Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1 and DRG2).[5][8][9] These proteins are members of the TRAFAC (Translation Factor) family of GTPases.

-

Mechanism : The hydroxylation reaction is dependent on the presence of Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate.[5] JMJD7 specifically hydroxylates Lysine-22 (K22) on DRG1 and Lysine-21 (K21) on DRG2.[1][2]

-

Functional Consequence : This hydroxylation event enhances the affinity of DRG1 and DRG2 for ribonucleic acids (RNA), suggesting a regulatory role for JMJD7 in protein biosynthesis and translation.[1][2][9]

In its second role, JMJD7 functions as a protease, targeting the N-terminal tails of histone proteins.[6] This activity links JMJD7 to the regulation of chromatin dynamics and transcription.

-

Substrates : JMJD7 cleaves the N-terminal tails of histones H2A, H3, and H4.[1][2][3]

-

Mechanism : It recognizes and cleaves at the carboxyl side of methylated arginine or lysine residues.[1][3] The enzyme shows a preference for monomethylated and dimethylated arginine residues.[1][2] Following the initial endopeptidic cut, JMJD7 can further act as an aminopeptidase to continue digesting the histone tail.[1][2][3]

-

Functional Consequence : The cleavage of histone tails results in the formation of "tailless nucleosomes."[1][3] This alteration of chromatin structure is thought to facilitate the release of paused RNA Polymerase II, thereby promoting transcriptional elongation.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters and substrate specifics for the dual functions of JMJD7.

| Enzymatic Activity | Substrate(s) | Specific Residue Targeted | Cofactors/Co-substrates | Cellular Process | References |

| (3S)-Lysyl Hydroxylase | DRG1, DRG2 | Lys-22 (DRG1), Lys-21 (DRG2) | Fe(II), 2-Oxoglutarate | Translation, Protein Biosynthesis | [1][2][5] |

| Endopeptidase | Histones H2, H3, H4 | Monomethylated & Dimethylated Arginine/Lysine | Not explicitly detailed, but JmjC domains typically require Fe(II) and 2-OG | Chromatin Modification, Transcriptional Elongation | [1][2][3][6] |

Signaling and Functional Pathways

The dual activities of JMJD7 place it at the crossroads of two fundamental cellular pathways: protein synthesis and gene transcription.

JMJD7's hydroxylase activity is integrated into the regulation of translation. By hydroxylating DRG1 and DRG2, JMJD7 modulates their ability to bind RNA, which is a critical step in the intricate process of protein synthesis.

The endopeptidase function of JMJD7 directly impacts chromatin structure. By "clipping" histone tails, it removes epigenetic marks and alters the nucleosomal landscape, which has direct consequences for gene transcription.

Key Experimental Protocols

Characterizing the bifunctional nature of JMJD7 requires distinct biochemical and cellular assays.

This method is used to monitor the conversion of the 2-oxoglutarate co-substrate to succinate, which is indicative of hydroxylase activity.

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 20 mM Tris, pH 7.5) containing D₂O for the NMR lock.

-

Component Addition : To the buffer, add known concentrations of recombinant JMJD7 protein (e.g., 10 µM), Fe(II) (e.g., 100 µM), 2-oxoglutarate (e.g., 200 µM), and ascorbate (e.g., 500 µM). A control reaction without the DRG peptide substrate is essential to measure substrate-uncoupled 2OG turnover.

-

Substrate Addition : Add the synthetic peptide corresponding to the region of DRG1 or DRG2 containing the target lysine residue.

-

Initiation and Incubation : Initiate the reaction by adding the enzyme or substrate last. Incubate at a controlled temperature (e.g., 37°C).

-

NMR Spectroscopy : Acquire ¹H NMR spectra at various time points.

-

Data Analysis : Monitor the decrease in the 2-oxoglutarate signal and the corresponding increase in the succinate signal to determine the rate of reaction.[5]

This protocol is designed to confirm the hydroxylation of DRG proteins in a cellular context.

-

Cell Culture and Transfection : Culture cells (e.g., HEK293T) and co-transfect with expression vectors for tagged JMJD7 (e.g., FLAG-JMJD7) and tagged DRG proteins (e.g., HA-DRG1/2).

-

Immunoprecipitation : Lyse the cells and perform immunoprecipitation using anti-HA antibodies to purify the DRG proteins.

-

SDS-PAGE and In-Gel Digestion : Separate the purified proteins by SDS-PAGE. Excise the band corresponding to the DRG protein and perform in-gel digestion with trypsin.

-

LC-MS/MS Analysis : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Search the MS/MS spectra against a protein database to identify peptides. Look for a mass shift of +16 Da on lysine residues, which corresponds to hydroxylation. Fragment ions in the MS/MS spectra will confirm the precise location of the modification.[5]

This assay assesses the endopeptidase activity of JMJD7 on histone substrates.

-

Substrate Preparation : Use purified core histones or specific histone tail peptides (e.g., H3R2me2a) as substrates.

-

Reaction Setup : Incubate the histone substrate with recombinant JMJD7 in a suitable reaction buffer.

-

Time Course : Take aliquots of the reaction at different time points.

-

Analysis : Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies specific to histone tail modifications. A decrease in the full-length histone band and the appearance of smaller fragments indicate cleavage. Alternatively, MALDI-TOF mass spectrometry can be used to precisely identify the cleavage products.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and validating JMJD7 substrates and its corresponding enzymatic activity.

Conclusion and Future Directions

JMJD7 is a fascinating enzyme with a dual-function capacity that allows it to influence both the synthesis of proteins and the transcription of genes. Its role as a lysyl hydroxylase acting on translation factors is a relatively recent discovery, expanding the known repertoire of post-translational modifications.[5] Concurrently, its function as a histone endopeptidase provides a novel mechanism for chromatin regulation.[6] The involvement of JMJD7 in cell proliferation and its association with cancer underscore its potential as a therapeutic target. Future research should focus on the development of specific inhibitors that can selectively target one or both of its enzymatic activities, and further explore the interplay between its two functions in both normal physiology and disease states.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. diseases.jensenlab.org [diseases.jensenlab.org]

- 4. genecards.org [genecards.org]

- 5. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene - JMJD7 [maayanlab.cloud]

- 8. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling JMJD7-IN-1: A Technical Guide to Lysyl Hydroxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jumonji domain-containing protein 7 (JMJD7) is a 2-oxoglutarate (2OG)-dependent oxygenase that functions as a lysyl hydroxylase. Its primary known substrates are the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2). By catalyzing the stereospecific (3S)-hydroxylation of a conserved lysine residue on these proteins, JMJD7 plays a role in fundamental cellular processes, including protein synthesis. Emerging evidence also suggests a potential role for JMJD7 as a protease for methylated histones. Given its involvement in cell growth and proliferation, JMJD7 has emerged as a potential therapeutic target in oncology. JMJD7-IN-1 is a small molecule inhibitor of JMJD7, showing promise in preclinical studies. This technical guide provides an in-depth overview of this compound, its inhibitory effects on JMJD7, and the methodologies used to characterize its activity.

Quantitative Data on this compound

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key data available.

Table 1: In Vitro Enzymatic Inhibition of JMJD7 by this compound

| Compound | Target | IC50 (µM) | Assay Method |

| This compound | JMJD7 | 6.62[1] | LC-MS based enzymatic assay |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay Method |

| T-47d | Breast Cancer | 9.40[1] | MTT Assay |

| SK-BR-3 | Breast Cancer | 13.26[1] | MTT Assay |

| Jurkat | T-cell Leukemia | 15.03[1] | MTT Assay |

| HeLa | Cervical Cancer | 16.14[1] | MTT Assay |

| BJ | Normal Fibroblast | > 100[1] | MTT Assay |

Experimental Protocols

JMJD7 Enzymatic Assay (LC-MS based)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against JMJD7 using a peptide substrate derived from DRG1.

Materials:

-

Recombinant human JMJD7 enzyme

-

DRG1 (16-40) peptide substrate

-

2-oxoglutarate (2OG)

-

L-ascorbic acid (LAA)

-

Ferrous ammonium sulfate (FAS)

-

Tris buffer (50 mM, pH 7.5)

-

This compound or other test compounds

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing Tris buffer, 100 µM LAA, and 10 µM FAS.

-

Add the DRG1 peptide substrate to a final concentration of 10 µM.

-

Add the test compound (e.g., this compound) at various concentrations. A no-inhibitor control should be included.

-

Initiate the reaction by adding recombinant JMJD7 enzyme to a final concentration of 2 or 5 µM and 2OG to a final concentration of 10 or 20 µM. The final reaction volume is 50 µL.

-

Incubate the reaction at room temperature for 2 hours.

-

Quench the reaction.

-

Analyze the reaction mixture by LC-MS to monitor the conversion of the DRG1 peptide to its hydroxylated product (+16 Da mass shift).

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T-47d, SK-BR-3, Jurkat, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates overnight to allow cells to attach.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compound for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4]

Signaling Pathways and Experimental Workflows

JMJD7-DRG1/2 Signaling Pathway

JMJD7-mediated hydroxylation of DRG1 and DRG2 is a key post-translational modification influencing their function. While the complete downstream signaling cascade is still under investigation, the current understanding suggests a role in regulating protein synthesis.

References

A Technical Guide to the Preliminary Efficacy of JMJD7-IN-1

Executive Summary

Jumonji-C (JmjC) domain-containing 7 (JMJD7) is a bifunctional enzyme implicated in cancer progression through its roles as both a lysyl hydroxylase and a histone endopeptidase.[1][2][3] As a hydroxylase, it targets and modifies Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1/2), promoting their interaction with RNA.[4][5][6] As a peptidase, it is suggested to cleave histone tails, influencing transcription.[1][2] Given its role in cell proliferation, JMJD7 has emerged as a promising therapeutic target.[1][7] JMJD7-IN-1 (also reported as Cpd-3) is a first-in-class small molecule inhibitor of JMJD7.[7][8] This document provides a comprehensive overview of the preliminary in vitro efficacy data for this compound, including its enzymatic and cellular activities, alongside detailed experimental protocols and pathway diagrams to support further research and development.

The Role of JMJD7 in Cellular Signaling

JMJD7 is a 2-oxoglutarate (2OG)-dependent oxygenase with a complex and bifunctional role in cellular regulation.[2][4][7] Its activities are linked to cancer cell proliferation and survival, making it a compelling target for therapeutic intervention.[1][7] The two primary functions identified are:

-

(3S)-Lysyl Hydroxylase Activity: JMJD7 catalyzes the (3S)-lysyl hydroxylation of DRG1 and DRG2, which are members of the Translation Factor (TRAFAC) family of GTPases.[4][5][6][9] This post-translational modification is critical for enhancing the affinity of DRG proteins for RNA, suggesting a regulatory role in protein biosynthesis or translation.[4][5]

-

Histone Endopeptidase Activity: Separate studies have characterized JMJD7 as a protease that cleaves the N-terminal tails of histones, particularly at methylated arginine or lysine residues.[1][2][3] This action generates "tailless nucleosomes," which may facilitate transcription elongation. Depletion of JMJD7 has been shown to repress cancer cell growth and lead to an accumulation of arginine-methylated histones.[1]

This compound, by inhibiting the catalytic activity of JMJD7, is hypothesized to disrupt these downstream pathways, thereby impeding cell proliferation.

Quantitative Efficacy Data for this compound

The preliminary evaluation of this compound has been conducted through in vitro enzymatic, binding, and cell-based assays. The following tables summarize the currently available quantitative data.

Table 1: In Vitro Enzymatic and Binding Activity of this compound

This table details the direct inhibitory effect of this compound on the JMJD7 enzyme and its ability to bind to the protein.

| Parameter | Value (μM) | Assay Type | Reference |

| Enzymatic Inhibition (IC50) | 6.62 | Biochemical Assay | [7][8][10] |

| Binding Affinity (IC50) | 3.80 | Biophysical Assay | [10] |

Table 2: In Vitro Cellular Activity of this compound

This table summarizes the anti-proliferative effects of this compound across a panel of human cancer cell lines following a 72-hour incubation period.[10]

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| T-47d | Breast Cancer | 9.40 | [10] |

| SK-BR-3 | Breast Cancer | 13.26 | [10] |

| Jurkat | T-cell Leukemia | 15.03 | [10] |

| Hela | Cervical Cancer | 16.14 | [10] |

Experimental Protocols & Workflow

Detailed and reproducible methodologies are critical for the validation and advancement of this compound. The following protocols are based on established methods for characterizing JmjC hydroxylase inhibitors and are representative of the techniques used to generate the data presented.

Protocol 1: Recombinant JMJD7 Enzymatic Assay

This protocol is designed to measure the direct inhibitory activity of a compound against JMJD7-catalyzed hydroxylation of a peptide substrate.

1. Reagents and Materials:

-

Recombinant human JMJD7 (residues 1-316) expressed in E. coli and purified.[11]

-

JMJD7 Substrate: Synthetic peptide derived from DRG1 (e.g., DRG1 16-40).[11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Cofactors: Ferrous ammonium sulfate (FAS), 2-oxoglutarate (2OG), L-ascorbic acid (LAA).[11]

-

Test Compound: this compound dissolved in DMSO.

-

Reaction Quench Solution: Formic acid or equivalent.

-

Analysis Platform: LC-MS or MALDI-TOF MS.

2. Procedure:

-

Prepare a master mix in the assay buffer containing JMJD7 enzyme (e.g., 2-5 µM), DRG1 peptide substrate (e.g., 10 µM), L-ascorbic acid (e.g., 100 µM), and FAS (e.g., 10 µM).[11]

-

Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only vehicle control.

-

Initiate the enzymatic reaction by adding 2OG to a final concentration of 10-20 µM.[11]

-

Incubate the reaction plate at room temperature or 37°C for a fixed period (e.g., 2 hours).[11]

-

Terminate the reaction by adding the quench solution.

-

Analyze the samples by mass spectrometry to quantify the ratio of hydroxylated to unhydroxylated peptide substrate.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Anti-Proliferative Effect)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

1. Reagents and Materials:

-

Cancer Cell Lines: T-47d, SK-BR-3, Jurkat, Hela, cultured in recommended media.

-

Test Compound: this compound dissolved in sterile DMSO.

-

Assay Plates: Sterile 96-well clear-bottom plates.

-

Viability Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescent-based ATP assay reagent (e.g., CellTiter-Glo®).

-

Plate Reader: Spectrophotometer or luminometer.

2. Procedure:

-

Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the overnight media from the cells and add the media containing the various concentrations of this compound. Include wells with media and DMSO only as a vehicle control.

-

Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo).

-

Read the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle control wells to calculate the percent viability.

-

Plot the percent viability against the log concentration of this compound and fit the curve to determine the IC50 value.

Conclusion and Future Directions

The preliminary data on this compound establish it as a potent inhibitor of JMJD7 with low micromolar activity in both enzymatic and cellular assays.[10] The compound effectively reduces the proliferation of several cancer cell lines, validating JMJD7 as a viable therapeutic target.[10]

Further studies are required to advance this compound. Key next steps should include:

-

Target Engagement and Selectivity: Confirming target engagement in a cellular context and profiling against a panel of other JmjC domain-containing proteins and oxygenases to determine selectivity.

-

Mechanism of Action: Elucidating which of JMJD7's functions (hydroxylase vs. peptidase) is the primary driver of the anti-proliferative effect.

-

In Vivo Efficacy: Evaluating the compound in animal models of cancer to assess its pharmacokinetic properties, tolerability, and anti-tumor efficacy.

References

- 1. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]